molecular formula C13H15FN2O2 B1406240 4-(4-Acetylpiperazin-1-yl)-2-fluorobenzaldehyde CAS No. 1445902-92-0

4-(4-Acetylpiperazin-1-yl)-2-fluorobenzaldehyde

Cat. No.: B1406240
CAS No.: 1445902-92-0
M. Wt: 250.27 g/mol
InChI Key: SLSVORZSODGVGT-UHFFFAOYSA-N
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Description

The compound “4-(4-Acetylpiperazin-1-yl)benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 248.28 and its IUPAC name is 4-(4-acetyl-1-piperazinyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of “4-(4-Acetylpiperazin-1-yl)benzoic acid” includes a piperazine ring with an acetyl group attached . The compound “(4-Acetyl-piperazin-1-yl)-acetic acid” has a similar structure, with a molecular formula of C8H14N2O3 .


Chemical Reactions Analysis

There are studies on the chemical reactions of related compounds. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their acetylcholinesterase inhibitory activities .


Physical and Chemical Properties Analysis

The compound “4-(4-Acetylpiperazin-1-yl)benzoic acid” has a molecular weight of 248.28 . The compound “(4-Acetyl-piperazin-1-yl)-acetic acid” has a molecular weight of 186.21 .

Scientific Research Applications

Synthesis and Antioxidant Activity

  • The chemical 4-Fluorobenzaldehyde has been utilized in the preparation of thiazolidin-4-one derivatives, exhibiting promising antioxidant activities. These compounds have potential applications in the field of biological and medicinal chemistry (El Nezhawy et al., 2009).

Anti-Cancer Properties

  • N-Heterocyclic chalcone derivatives, synthesized using 4-fluorobenzaldehyde, have shown in vitro anti-cancer activity, particularly against breast cancer cells. This implies its potential in cancer therapy research (Fegade & Jadhav, 2022).

Radiopharmaceutical Applications

  • A potent nonpeptide CCR1 antagonist, synthesized using 4-fluorobenzaldehyde, has been developed for radiopharmaceutical applications, particularly in imaging and therapy (Mäding et al., 2006).

Crystal Structure Analysis

  • The compound has been used in the synthesis and crystal structure analysis of benzylidene acetohydrazides, which helps in understanding molecular interactions and stability (Wei-hua et al., 2006).

Synthesis of Benzothiazole Derivatives

  • Benzothiazole derivatives, synthesized using 4-fluorobenzaldehyde, have shown potential as anticancer agents, indicating its utility in drug development (Osmaniye et al., 2018).

Synthesis of Fluorobenzaldehydes

  • The chemical has been synthesized and studied in various methods, showcasing its importance in the preparation of intermediates for medicine, pesticide, and other fine chemicals (Qin Hai-fang, 2009).

Future Directions

The development of novel compounds for medical imaging and treatment of diseases is a promising area of research. For example, an 18F labeled, small-molecule quinine compound-based PET probe was developed for PET imaging of mesenchymal epithelial transition receptor expression .

Biochemical Analysis

Biochemical Properties

4-(4-Acetylpiperazin-1-yl)-2-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. The compound acts as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission processes . Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, influencing their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound has been observed to modulate cell signaling pathways, particularly those related to neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function . In cancer cells, this compound has demonstrated potential anti-proliferative effects, suggesting its utility in cancer research and therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition is achieved through competitive binding, where the compound competes with acetylcholine for the active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell signaling and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in animal studies, likely due to its inhibitory effects on acetylcholinesterase . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and adverse impacts on liver function . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is known to localize to specific cellular compartments, including the cytoplasm and the nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. In the nucleus, this compound can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular function .

Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-10(18)15-4-6-16(7-5-15)12-3-2-11(9-17)13(14)8-12/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSVORZSODGVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Palladium(II) acetate (111 mg, 0.49 mmol), 2-dicyclohexylphosphino-2′,6′-di-i-propoxy-1,1′-biphenyl (469 mg, 0.98 mmol) and sodium tert-butoxide (4.88 g, 49.2 mmol) were combined and the flask was purged with nitrogen. A solution of 1-piperazin-1-ylethanone (4.1 g, 32 mmol) and 4-bromo-1-(dimethoxymethyl)-2-fluoro-benzene (6.13 g, 24.6 mmol) in 1,4-dioxane (82 mL) was then added and the reaction was stirred at 100° C. for 16 hours. The reaction was then filtered through diatomaceous earth and concentrated. The resulting residue was dissolved in 50 mL of THF and 50 mL of 1 N aqueous HCl was added and the reaction was stirred at ambient temperature for 16 hours. The reaction was then neutralized with saturated aqueous Na2CO3 and extracted with dichloromethane (x3), dried with MgSO4, concentrated and purified by silica gel column chromatography (0-10% methanol in dichloromethane) to give 4-(4-acetylpiperazin-1-yl)-2-fluoro-benzaldehyde (3.68 g, 60% yield). LCMS (m/z) ES+ 251 [M+1]+.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
6.13 g
Type
reactant
Reaction Step Two
Quantity
82 mL
Type
solvent
Reaction Step Two
Quantity
111 mg
Type
catalyst
Reaction Step Three
Quantity
469 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Acetylpiperazin-1-yl)-2-fluorobenzaldehyde
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